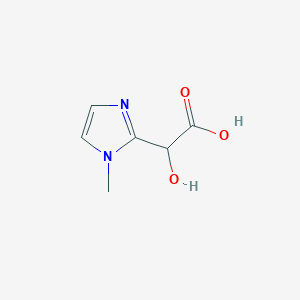
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methyl-1H-imidazol-2-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and acetic acid groups can also participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds may lack one or both of these functional groups, resulting in different reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-hydroxy-2-(1-methylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-2-7-5(8)4(9)6(10)11/h2-4,9H,1H3,(H,10,11) |
InChI-Schlüssel |
CJHMDYKEDSIENX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



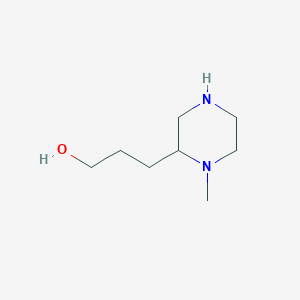

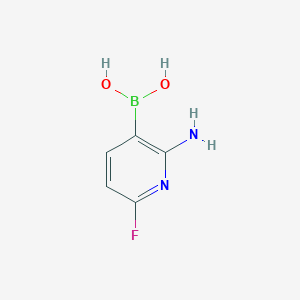


![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)
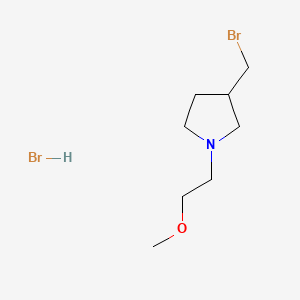
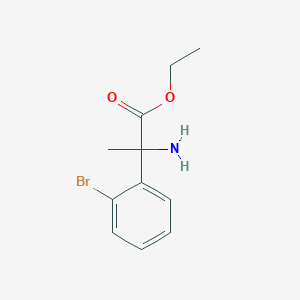
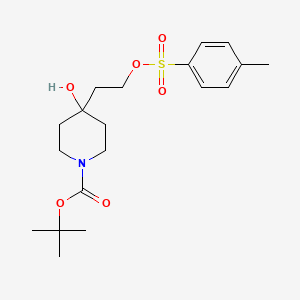
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)


